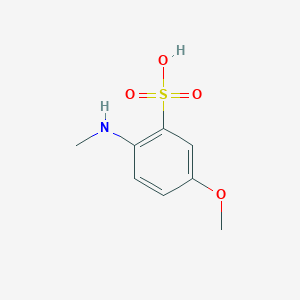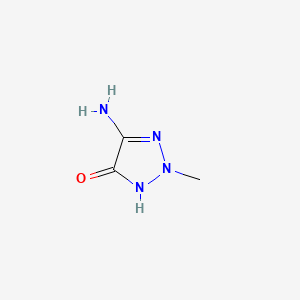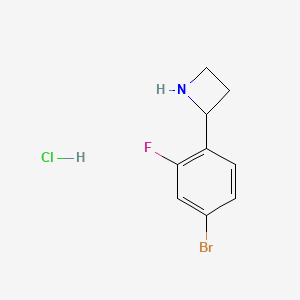
1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and a 2-methylpentyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane can be achieved through several methods:
Alkylation of Cyclobutane: One common method involves the alkylation of cyclobutane with 2-methylpentyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Bromination: Another approach involves the bromination of 1-(2-methylpentyl)cyclobutane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced purification techniques, such as distillation and recrystallization, ensures high purity and yield of the final product.
化学反应分析
Types of Reactions
1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. This is typically achieved using strong bases like potassium tert-butoxide.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol, reflux conditions.
Elimination Reactions: Potassium tert-butoxide in dimethyl sulfoxide, elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
科学研究应用
1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound is used in studies investigating its biological activity and potential therapeutic effects.
作用机制
The mechanism of action of 1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane depends on its specific application:
Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Elimination Reactions: The compound undergoes deprotonation, leading to the formation of alkenes through the elimination of hydrogen bromide.
Oxidation: The compound is oxidized to form alcohols or ketones, involving the transfer of electrons and the formation of new oxygen-containing functional groups.
相似化合物的比较
1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane can be compared with similar compounds such as:
1-(Bromomethyl)cyclobutane: Lacks the 2-methylpentyl group, leading to different reactivity and applications.
1-(Chloromethyl)-1-(2-methylpentyl)cyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and chemical properties.
1-(Bromomethyl)-1-(2-methylhexyl)cyclobutane: Similar structure but with a longer alkyl chain, affecting its physical and chemical properties.
属性
分子式 |
C11H21Br |
|---|---|
分子量 |
233.19 g/mol |
IUPAC 名称 |
1-(bromomethyl)-1-(2-methylpentyl)cyclobutane |
InChI |
InChI=1S/C11H21Br/c1-3-5-10(2)8-11(9-12)6-4-7-11/h10H,3-9H2,1-2H3 |
InChI 键 |
BXFZZHFBRMQACB-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)CC1(CCC1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13488837.png)
![Tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13488846.png)



![2-Amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B13488873.png)








